5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of related brominated isoindolines show distinct aromatic proton resonances. For 5-bromo-1,1,3,3-tetramethylisoindoline, the deshielded proton at the 4-position resonates at δ 7.37 ppm (dd, J = 1.7, 8.1 Hz), while the 6-position proton appears at δ 7.28 ppm (d, J = 1.7 Hz). The N-oxide group induces downfield shifts of 0.2–0.5 ppm for adjacent protons compared to non-oxidized analogs.
¹³C NMR data for similar compounds reveals quaternary carbon signals near δ 146 ppm (C-3a) and δ 143 ppm (C-7a), with methyl carbons resonating at δ 28–30 ppm.
Infrared (IR) Vibrational Profile Analysis
The N–O stretching vibration (ν(N–O)) appears at 1340–1380 cm⁻¹, characteristic of nitroxides with "bond-and-a-half" electronic structures. Methyl C–H asymmetric stretches are observed at 2920–2960 cm⁻¹, while aromatic C–Br vibrations occur near 560 cm⁻¹.
Table 2: Key IR bands and assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1340–1380 | ν(N–O) |
| 2920–2960 | ν(C–H, CH₃) |
| 560 | ν(C–Br) |
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound ([M]⁺ = m/z 269) exhibits characteristic fragments:
- Loss of Br radical (m/z 190)
- Cleavage of methyl groups (m/z 254, 239).
High-resolution MS confirms the molecular formula C₁₂H₁₄BrNO with an exact mass of 269.016 Da.
Comparative Analysis of Tautomeric Forms
The N-oxide group enables tautomerism between nitrone (N–O) and hydroxylamine (N–OH) forms. Density functional theory (DFT) calculations predict the nitrone tautomer is energetically favored by 8–12 kcal/mol due to resonance stabilization. In polar solvents, however, hydrogen bonding stabilizes the hydroxylamine form, shifting the equilibrium.
Figure 1: Tautomeric equilibrium of the N-oxide group
$$ \text{Nitrone form} \leftrightarrow \text{Hydroxylamine form} $$
Computational Modeling of Electronic Structure
DFT studies at the B3LYP/6-311+G(d,p) level reveal a spin density of 0.75 e on the oxygen atom, consistent with radical character localized at the N–O bond. The HOMO–LUMO gap (4.1 eV) indicates moderate stability under ambient conditions. Natural bond orbital (NBO) analysis shows hyperconjugative interactions between the N–O σ* orbital and adjacent C–H bonds, contributing to thermodynamic stabilization.
Table 3: Computed electronic properties
| Property | Value |
|---|---|
| Spin density (O) | 0.75 e |
| HOMO–LUMO gap | 4.1 eV |
| N–O bond order | 1.5 |
Antiferromagnetic coupling is predicted in crystalline states, with exchange interaction energies (J) of −120 cm⁻¹ for dimeric arrangements.
Properties
IUPAC Name |
5-bromo-1,1,3,3-tetramethyl-2-oxidoisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrNO/c1-11(2)9-6-5-8(13)7-10(9)12(3,4)14(11)15/h5-7H,1-4H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFJXAMDPHULPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(N1[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrNO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Construction of the isoindoline ring system with appropriate methyl substitutions.
- Selective bromination at the 5-position on the aromatic ring.
- Oxidation of the nitrogen to form the N-oxide functionality.
These steps are often integrated into multi-step synthetic sequences, leveraging modern cross-coupling and oxidation techniques.
Suzuki–Miyaura Cross-Coupling for Isoindoline Core Assembly
A prominent approach to synthesizing substituted isoindoline derivatives involves Suzuki–Miyaura cross-coupling reactions. This method is used to install aryl substituents and functional groups on the isoindoline framework:
- Starting Materials: Isoindolinone boronic esters and brominated aromatic electrophiles.
- Catalysts: Palladium complexes such as PdCl2(dppf).
- Conditions: Typically conducted in dioxane with aqueous sodium carbonate as base, heated to around 100 °C for 1 hour.
- Outcome: Efficient formation of C-C bonds to yield isoindoline derivatives with high regioselectivity.
This method has been successfully applied to synthesize various brominated isoindoline derivatives, including those with N-oxide functionalities.
Installation of the N-Oxide Functional Group
The N-oxide group on the isoindoline nitrogen is introduced via oxidation of the nitrogen atom. Common oxidizing agents and methods include:
- Peracids: m-Chloroperbenzoic acid (mCPBA) is frequently used to oxidize tertiary amines to their N-oxides.
- Dioxiranes: Trifluoromethyl dioxirane and methyltrifluoro(methyl) dioxirane have been reported to selectively oxidize imines or amines to nitrones or N-oxides with good yields.
- Rhenium-based Catalysts: Methyltrioxorhenium (MTO) combined with urea hydrogen peroxide (UHP) is an effective catalytic system for imine oxidation to nitrones, which can be adapted for N-oxide formation.
These oxidation methods are chosen for their selectivity and mild reaction conditions, preserving sensitive substituents such as bromine and methyl groups.
Bromination Techniques
Selective bromination at the 5-position is typically achieved by:
- Using electrophilic brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
- Protecting groups or directing groups on the isoindoline ring can guide regioselective bromination.
- Post-bromination purification by column chromatography or recrystallization ensures the isolation of the desired monobrominated product.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isoindolinone boronate synthesis | From commercially available precursors via standard esterification and cyclization | 60-75 | Provides boronate intermediate for cross-coupling |
| Suzuki–Miyaura cross-coupling | PdCl2(dppf), Na2CO3 (aq), dioxane, 100 °C, 1 h | 70-85 | Efficient C-C bond formation; regioselective coupling at 5-position |
| N-Oxide formation | mCPBA or MTO/UHP oxidation, room temperature | 65-90 | Mild oxidation; avoids overoxidation or decomposition |
| Bromination | NBS or Br2, controlled temperature | 70-80 | Selective bromination at 5-position; requires careful monitoring |
These yields and conditions are representative from multiple peer-reviewed synthetic studies on isoindoline derivatives and related N-oxides.
Alternative Synthetic Routes and Innovations
Conjugate Addition/Cyclisation: Recent research has developed conjugate-addition/cyclisation methodologies for isoindole-derived nitrones, which could be adapted for isoindoline N-oxides. This involves hydroxylamine-mediated cyclisation of ortho-substituted α,β-unsaturated esters and aldehydes to form the nitrone ring system.
One-Pot Imine Oxidation: Using silica-supported oxo-rhenium catalysts, nitrones and N-oxides can be synthesized directly from aldehydes and primary amines in a one-pot procedure, enhancing synthetic efficiency and catalyst recyclability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the N-oxide group can be further oxidized under specific conditions.
Reduction: Reduction of the N-oxide group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Further oxidized derivatives of the N-oxide group.
Reduction: The corresponding amine or hydroxylamine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for potential use in:
- Cholinergic Drugs : These compounds are crucial for treating gastrointestinal diseases by modulating neurotransmitter activity .
Organic Synthesis
The compound is utilized in various organic synthesis processes due to its unique structural features:
- Synthesis of Oxazolidinone Derivatives : this compound is involved in synthesizing oxazolidinone derivatives that act as modulators of mGluR5 (metabotropic glutamate receptor 5), which are important in neurological research .
Materials Science
In materials science, this compound has been explored for its potential applications in:
- Organic Electroluminescent Devices : Its structural properties make it suitable for incorporation into organic light-emitting diodes (OLEDs), which are vital for display technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide involves its interaction with specific molecular targets. The bromine atom and N-oxide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Differences and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in substituents and functional groups:
Key Observations :
- The acetic acid group in introduces polarity and acidity, absent in the target’s N-oxide structure. The ketone in is electron-withdrawing, contrasting with the N-oxide’s electron-donating capacity.
Reactivity Considerations :
Physicochemical Properties
Notes:
Biological Activity
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Chemical Formula : C13H16BrN
- Molecular Weight : 270.18 g/mol
- CAS Number : 17318-08-0
Research indicates that this compound may exert its biological effects through various mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to increased cytotoxicity in cancer cells by preventing proper DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : The presence of the N-oxide functional group suggests potential activity in generating ROS, which can induce apoptosis in cancer cells .
Biological Activity
The biological activity of this compound has been assessed through various studies:
Anticancer Activity
In vitro studies have demonstrated that derivatives of isoindole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human lymphoblastoma cells and solid tumor cell lines.
- Findings : Compounds with similar structures showed enhanced cytotoxicity correlating with their ability to inhibit topoisomerase I .
Antimicrobial Properties
Some studies suggest that isoindole derivatives possess antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Case Studies
Several case studies have explored the effects of similar compounds:
- Study on Topoisomerase I Inhibition :
- Antimicrobial Activity Assessment :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide, and how can reaction yields be maximized?
- Methodology : Bromination of the parent isoindole scaffold using PdCl2(PPh3)2 (5 mol%) in tetrahydrofuran (THF) at ambient temperature, with triethylamine as a base, is a validated approach for analogous brominated heterocycles. Optimize stoichiometry (e.g., 1:1.5 substrate-to-brominating agent ratio) and monitor progression via thin-layer chromatography (TLC). Post-reaction purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures >95% purity .
- Key Parameters : Catalyst stability, solvent polarity, and reaction time (20–60 min) critically impact yield. For scale-up, consider flow chemistry to enhance reproducibility .
Q. How should spectroscopic and crystallographic techniques be deployed to confirm structural integrity?
- Methodology :
- X-ray crystallography : Resolve bond lengths and angles to confirm bromine substitution at the 5-position and tetramethyl groups on the isoindole ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision, as demonstrated for brominated indole derivatives .
- NMR spectroscopy : 1H NMR (400 MHz, CDCl3) should show distinct methyl singlet peaks (δ 1.2–1.5 ppm) and absence of aromatic proton splitting due to symmetry. 13C NMR confirms quaternary carbons adjacent to bromine (δ 110–120 ppm) .
- HRMS : Validate molecular formula (C11H15BrNO) with ≤2 ppm mass error .
Advanced Research Questions
Q. How can computational reaction path search methods optimize derivatization of this compound?
- Methodology : Use density functional theory (DFT, B3LYP/6-311+G**) to model reaction pathways (e.g., Suzuki-Miyaura coupling or nucleophilic substitution). Calculate activation energies for competing routes (e.g., bromine vs. methyl group reactivity). Pair with cheminformatics tools (e.g., RDKit) to predict regioselectivity. ICReDD’s hybrid computational-experimental framework reduced optimization cycles by 40% in similar systems by integrating quantum mechanics with high-throughput screening .
- Validation : Microreactor arrays (0.1–10 µL volumes) enable rapid testing of predicted conditions (e.g., Pd(OAc)2 vs. Pd2(dba)3 catalysts) under controlled temperatures (25–80°C) .
Q. What statistical approaches resolve contradictions in catalytic efficiency or purity data during synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply a central composite design (CCD) to evaluate interactions between variables (e.g., catalyst loading, temperature, solvent). For example, a 3-factor CCD with 20 runs identifies optimal conditions while minimizing resource use .
- Data Reconciliation : Use ANOVA to isolate significant factors (e.g., Pd catalyst type contributes 60% to yield variance). Cross-check with kinetic studies (e.g., Eyring plots) to confirm mechanistic hypotheses .
- Contradiction Analysis : If conflicting reports arise (e.g., bromine vs. methyl group reactivity), employ isotopic labeling (e.g., D/H exchange) or in situ IR spectroscopy to trace intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
